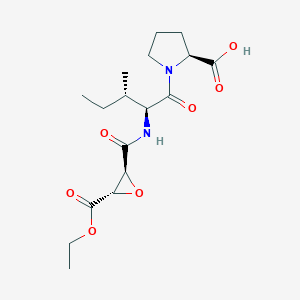
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline, also known as ECI, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields. ECI has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline involves the inhibition of proteasome activity, which leads to the accumulation of misfolded proteins and subsequent cell death. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity, leading to the accumulation of misfolded proteins and subsequent activation of the caspase cascade. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has also been shown to promote cell proliferation and differentiation by activating the ERK1/2 and AKT signaling pathways.
Biochemical and Physiological Effects
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to have both biochemical and physiological effects. Biochemically, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to inhibit proteasome activity, leading to the accumulation of misfolded proteins and subsequent cell death. Physiologically, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in cancer cells, promote cell proliferation and differentiation, and enhance wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in lab experiments is its specificity for proteasome inhibition. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a useful tool for studying the role of proteasome inhibition in various cellular processes. However, one of the limitations of using N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in lab experiments is its potential toxicity. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in normal cells at high concentrations, making it important to use appropriate dosages in lab experiments.
Orientations Futures
For the study of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline include the development of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline-based drug delivery systems, the use of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in combination with other anti-cancer agents, and the use of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in tissue engineering applications.
Méthodes De Synthèse
The synthesis of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline involves a multi-step process that includes the use of solid-phase peptide synthesis (SPPS). The SPPS method involves the use of a resin-bound amino acid that is sequentially coupled with other amino acids to form a peptide chain. In the case of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline, the isoleucine and proline residues are coupled to form the peptide chain, followed by the addition of the ethoxycarbonyloxirane-2-carbonyl group. The final product is then cleaved from the resin and purified using HPLC.
Applications De Recherche Scientifique
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. In drug delivery, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline can be used as a carrier molecule to deliver drugs to specific cells or tissues. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been used in tissue engineering to promote cell proliferation and differentiation.
Propriétés
Numéro CAS |
134447-97-5 |
|---|---|
Nom du produit |
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline |
Formule moléculaire |
C23H34F3NO5S |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O7/c1-4-9(3)11(15(21)19-8-6-7-10(19)16(22)23)18-14(20)12-13(26-12)17(24)25-5-2/h9-13H,4-8H2,1-3H3,(H,18,20)(H,22,23)/t9-,10-,11-,12-,13-/m0/s1 |
Clé InChI |
RFNNDNGXWCBNGK-VLJOUNFMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2[C@H](O2)C(=O)OCC |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2C(O2)C(=O)OCC |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2C(O2)C(=O)OCC |
Synonymes |
(S)-1-((S)-2-(((2S,3S)-3-ethoxycarbonyl-oxiranecarbonyl)-amino)-3-methyl-pentanoyl)-pyrrolidine-2-carboxylic acid CA 030 CA-030 EtO-(2S,3S)-tEps-Ile-Pro-OH N-(3-ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)


![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
